4-fluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide
Description
This compound features a benzamide core substituted with a fluorine atom at the para position and a 2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl side chain. The furan ring introduces oxygen-based heterocyclic character, while the 4-methoxybenzenesulfonyl group contributes to electronic and steric properties. Its synthesis typically involves reacting substituted benzoyl chlorides with hydrazide derivatives under reflux conditions, followed by purification . Spectroscopic characterization (IR, NMR) confirms the presence of key functional groups, such as C=O (1663–1682 cm⁻¹) and sulfonyl S=O vibrations (~1240–1255 cm⁻¹) .
Properties
IUPAC Name |
4-fluoro-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO5S/c1-26-16-8-10-17(11-9-16)28(24,25)19(18-3-2-12-27-18)13-22-20(23)14-4-6-15(21)7-5-14/h2-12,19H,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDGLFVFOIOBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features, which may confer significant biological activity. This compound contains a fluorine atom, a furan ring, and a methoxybenzenesulfonyl group, positioning it as a potential candidate for various therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Fluorine Atom : Enhances stability and bioavailability.
- Furan Ring : Provides heterocyclic characteristics that may facilitate interactions with biological targets.
- Methoxybenzenesulfonyl Group : Acts as a potential electrophile, allowing for reactivity with nucleophilic sites on biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator. The sulfonamide moiety is known for its ability to inhibit various enzymatic activities, which could be relevant in treating conditions like cancer and inflammation.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, the presence of the furan ring is associated with enhanced cytotoxicity against various cancer cell lines. Studies have shown that derivatives of sulfonamides can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Compounds containing sulfonamide groups have been documented to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. For example, a study on related benzamide derivatives demonstrated significant inhibition of acetylcholinesterase, suggesting potential neuroprotective effects. The IC50 values for these derivatives were comparable to established inhibitors, indicating their viability as therapeutic agents .
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| 1 | This compound | Anticancer | TBD |
| 2 | Related Benzamide Derivative | Cholinesterase Inhibition | Similar to Tacrine |
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Fluoro-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide | Fluorinated pyridine derivative | Distinct electronic properties |
| N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide | Hybrid structure combining different pharmacophores | Enhanced selectivity |
| 4-Fluorobenzenesulfonamide | Simpler structure lacking heterocyclic components | Less reactivity compared to furan-containing compounds |
Comparison with Similar Compounds
Substituent Effects: Halogens and Sulfonyl Groups
- 4-Bromo-N-(2-nitrophenyl)benzamide () : The bromine atom and nitro group enhance electrophilicity, contrasting with the target compound’s fluorine and methoxy groups. Fluorine’s electron-withdrawing nature may improve metabolic stability compared to bromine .
- 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide () : The dioxoisoindolinyl group introduces rigidity and hydrogen-bonding capacity (N-H···O), differing from the target’s flexible sulfonylethyl chain. X-ray data shows shorter C-F bonds (1.35 Å) in fluorinated analogs, influencing electronic distribution .
Heterocyclic Moieties: Furan vs. Thiazole/Thiophene
- Thiazole-containing analogs often exhibit enhanced bioactivity in anticancer studies .
- 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide () : The dihydrothienylidene group introduces planar conjugation, differing from the furan’s aromaticity. Such structural variations impact binding to biological targets like sigma receptors .
Spectral Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
